molecular formula C24H36O4S2Sn B12085184 Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane

Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane

Cat. No.: B12085184
M. Wt: 571.4 g/mol
InChI Key: XPGMYMMDZNWGQT-UHFFFAOYSA-N
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Description

Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is a complex organotin compound It features a stannane core bonded to a bithieno-dioxin moiety, which is a heterocyclic structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane typically involves the following steps:

    Formation of the bithieno-dioxin core: This step involves the cyclization of appropriate thiophene and dioxin precursors under controlled conditions.

    Stannylation: The bithieno-dioxin core is then reacted with a stannylating agent, such as tributyltin chloride, in the presence of a catalyst to form the final organotin compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control the reaction environment and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The stannane moiety can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Oxidized derivatives of the bithieno-dioxin core.

    Reduction: Reduced forms of the compound with altered stannane moieties.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The bithieno-dioxin core may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: A simpler organotin compound used in similar applications.

    Dibutyltin dichloride: Another organotin compound with different reactivity and applications.

    Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxin]: The bithieno-dioxin core without the stannane moiety.

Uniqueness

Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is unique due to its combination of the bithieno-dioxin core and the organotin moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H36O4S2Sn

Molecular Weight

571.4 g/mol

IUPAC Name

tributyl-[7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane

InChI

InChI=1S/C12H9O4S2.3C4H9.Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;

InChI Key

XPGMYMMDZNWGQT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C2C(=C(S1)C3=C4C(=CS3)OCCO4)OCCO2

Origin of Product

United States

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